molecular formula C20H21NO3 B5867962 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5867962
M. Wt: 323.4 g/mol
InChI Key: YIKCHDYIEBIVQL-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 5-ethyl group, a 3-methyl group, and an amide-linked (4-methoxyphenyl)methyl (MOB) moiety at position 2. The MOB group, a common blocking group in organic synthesis, enhances solubility and modulates steric interactions .

Properties

IUPAC Name

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-14-7-10-18-17(11-14)13(2)19(24-18)20(22)21-12-15-5-8-16(23-3)9-6-15/h5-11H,4,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKCHDYIEBIVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

    Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 4-methoxybenzylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce new substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industry: It is used in the synthesis of other complex molecules and as a building block in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analog 1: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide

  • Molecular Formula: C₂₄H₂₇NO₅S
  • Key Differences :
    • Replaces the 2-carboxamide with a 3-acetamide group.
    • Introduces a sulfone-containing tetrahydrothiophene ring.
    • Retains the 5-ethyl benzofuran and MOB groups.
  • The acetamide linkage may alter metabolic stability compared to carboxamides.

Structural Analog 2: 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide

  • Molecular Formula : C₂₆H₂₄N₂O₄
  • Key Differences :
    • Substitutes 5-ethyl with 5-ethoxy and 3-methyl with 2-phenyl.
    • Uses an N-methylacetamido-phenyl group instead of MOB.
  • The phenyl group at position 2 may sterically hinder target binding compared to smaller substituents.

Structural Analog 3: 5-ethyl-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Key Differences :
    • Replaces benzofuran with a 1,2-oxazole ring.
    • Lacks the 3-methyl group present in the target compound.
  • Simplified structure may lower molecular weight (260.29 g/mol vs. ~305 g/mol for benzofuran analogs), improving bioavailability.

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Likely C₂₀H₂₁NO₃ ~305 5-ethyl, 3-methyl, MOB at C2 Balanced lipophilicity, MOB enhances solubility
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide C₂₄H₂₇NO₅S 441.54 Sulfone, acetamide, MOB High polarity, potential metabolic stability issues
5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide C₂₆H₂₄N₂O₄ 428.48 5-ethoxy, 2-phenyl, N-methylacetamido High lipophilicity, steric hindrance
5-ethyl-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide C₁₄H₁₆N₂O₃ 260.29 Oxazole core, MOB at C3 Low molecular weight, reduced aromaticity

Research Findings and Implications

Synthetic Considerations :

  • The MOB group is widely used in analogs (e.g., ) due to its ease of introduction and deprotection under mild acidic conditions .
  • Halogenated analogs (e.g., ’s 6-iodo derivative) require harsh conditions for coupling, whereas ethyl/methyl groups in the target compound improve synthetic accessibility .

Physicochemical Properties :

  • The target compound’s 3-methyl and 5-ethyl groups balance lipophilicity (LogP ~3.5 estimated), favoring both solubility and membrane permeability.
  • Sulfone-containing analogs (e.g., ) exhibit higher polarity (LogP ~1.8), limiting blood-brain barrier penetration.

Biological Activity :

  • Oxazole analogs () may show reduced target affinity due to weaker π-π interactions compared to benzofurans.
  • Ethoxy substituents () enhance metabolic stability but risk hepatotoxicity via cytochrome P450 interactions.

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